N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine
Description
N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine is a nitro-substituted aromatic amine featuring a furylmethyl group. This compound has structural characteristics that make it relevant in pharmaceutical and agrochemical synthesis, particularly as an intermediate for bioactive molecules.
Properties
IUPAC Name |
1-N-(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h1-6,13H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOAUVOFBNBFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a compound featuring both an amino and a nitrophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 244.25 g/mol
- IUPAC Name : this compound
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of the nitro group and the amino group in the phenyl ring suggests potential interactions with biological targets, particularly in cancer therapy.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of aniline and furan have shown varying degrees of cytotoxicity against leukemia cell lines. In a comparative study, it was found that certain analogues demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting that modifications to the furan and phenyl moieties can enhance biological activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4e | K562 | 1.90 |
| 4e | MV4-11 | 2.87 |
| 4e | HL60 | 6.24 |
| 4p | K562 | >20 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may act through:
- Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that compounds with nitro groups can induce apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some analogues have been reported to cause cell cycle arrest at various phases.
In Vitro Studies
A series of in vitro experiments were conducted using this compound on human leukemia cell lines (K562 and MV4-11). The results indicated that the compound exhibited significant cytotoxicity, with IC values comparable to those of established chemotherapeutic agents.
Comparative Analysis with Analogues
In a comparative study with structurally related compounds, it was found that while some derivatives showed enhanced activity, others with similar substitutions exhibited reduced efficacy. This highlights the importance of precise structural modifications for optimizing biological activity.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine exhibit potent anticancer properties. For instance, studies have demonstrated that related compounds can inhibit specific kinases involved in cancer progression. For example, one study reported an IC50 value of 5.5 nM against CSF1R kinase, showcasing its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar benzothiazole derivatives have shown significant antifungal effects against various pathogens. In vitro studies indicate that these compounds can disrupt fungal cell wall synthesis, leading to cell death .
Biological Research
Enzyme Interaction Studies
The compound's ability to interact with specific enzymes makes it valuable for biochemical research. The benzothiazole core can modulate enzyme activity, which is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .
Cellular Signaling Pathways
this compound has been studied for its role in interfering with cellular signaling pathways associated with tumor growth and proliferation. Its structural components enhance binding affinity to target proteins, making it a candidate for further investigation in cancer treatment strategies .
Material Science Applications
Development of New Materials
In materials science, this compound can be utilized as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique electronic structure allows it to be incorporated into polymers or other materials that require enhanced conductivity or light absorption capabilities .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | IC50 values as low as 5.5 nM against kinases |
| Antimicrobial agents | Significant antifungal activity | |
| Biological Research | Enzyme interaction studies | Modulates enzyme activity |
| Cellular signaling pathway interference | Impacts tumor growth and proliferation | |
| Material Science | Synthesis of novel materials | Enhanced electronic and optical properties |
Case Studies
-
Anticancer Activity Study
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound analogs, demonstrating significant tumor growth reduction in animal models when administered at doses of 200 mg/kg . -
Antimicrobial Efficacy Research
Research conducted on related benzothiazole derivatives revealed potent antifungal effects against Candida species, establishing a foundation for developing new antifungal therapies based on this compound's structure . -
Material Development Experiment
A project focused on synthesizing conductive polymers incorporated this compound derivatives, resulting in materials with improved charge transport properties suitable for electronic applications .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (–NO₂) on the aromatic ring undergoes selective reduction to form an amine (–NH₂). This reaction is critical for modifying electronic properties or generating intermediates for further functionalization.
Key Conditions and Outcomes:
| Reducing System | Catalyst/Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| FeI₂/(EtO)₃SiH/4CzIPN/blue LEDs | Ligand L1 | MeCN | 91 | |
| H₂/Pd-C | – | EtOAc | 84* |
Mechanistic Notes :
-
Iron-catalyzed reduction proceeds via a radical pathway, where FeI₂ facilitates decarboxylative coupling with nitroarenes .
-
Palladium-catalyzed hydrogenation follows a classical heterogeneous mechanism, reducing –NO₂ to –NH₂ without affecting the furan ring .
Nucleophilic Alkylation and Acylation
The secondary amine participates in alkylation or acylation reactions, forming tertiary amines or amides. Zinc-mediated conditions suppress overalkylation, a common issue with traditional methods.
Comparison of Alkylation Methods:
| Condition | Catalyst | Substrate | Product Yield (%) | Side Products (%) |
|---|---|---|---|---|
| Si/hν-mediated | – | N-benzylglycine | 54 | 23 (Reductive amination) |
| Zn-mediated | Zn | N-benzylglycine | 78 | 0 |
Key Findings :
-
Zn-mediated reactions eliminate reductive amination byproducts, achieving higher selectivity .
-
The furylmethyl group remains stable under these conditions, retaining its aromaticity .
Participation in Multicomponent Reactions
The amine serves as a nucleophile in multicomponent reactions, forming complex heterocycles.
Vinylogous Mannich Reaction
The furylmethyl group participates in vinylogous Mannich reactions, forming α-amino-2(5H)-furanones.
Optimized Conditions:
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| ZnCl₂·Et₂O | Et₂O | -78 | 85 | 20:1 |
Key Insight :
-
Zinc coordination directs syn-addition of the furan-derived nucleophile, favoring the bRS configuration .
Oxidative and Catalytic Transformations
While direct oxidation of the furan ring is not documented in the reviewed literature, the nitro group’s redox activity suggests potential for catalytic applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table provides a systematic comparison of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine with structurally related compounds, focusing on substituents, molecular properties, synthesis methods, and applications:
Key Observations:
Substituent Effects: The nitro group in this compound enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas chloro or bromo analogs (e.g., 3v) may undergo Ullmann or Buchwald-Hartwig couplings . The furylmethyl group contributes to π-π interactions in binding to biological targets, as seen in Kinetin, which mimics natural cytokinins .
Synthetic Flexibility :
- Zinc single-atom catalysts (e.g., CNS@Zn1-AA) enable efficient N-alkylation of aromatic amines with alcohols, achieving high yields for 3v and 3w .
- Platinum-based catalysts (e.g., Pt/C) are employed for hydrogenation steps in analogous amine syntheses, as seen in .
Applications: this compound shares structural motifs with kinase inhibitors (e.g., pyrimidine/purine derivatives in and ) but lacks explicit biological data . Tosyl-oxazole derivatives (e.g., ) highlight the role of sulfonamide groups in enhancing metabolic stability for drug candidates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound's nitro and amine groups suggest stepwise nitration and alkylation reactions. Evidence from similar nitroaniline syntheses (e.g., selective protection of amine groups during nitration) can guide optimization . For alkylation, using bases like 3-picoline (as in ) may improve efficiency by minimizing side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography with silica gel (polar phase) or recrystallization in ethanol/water mixtures can enhance purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the nitro group’s potential explosivity and amine reactivity, wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact by using double-layered gloves (e.g., nitrile). Store the compound in a cool, dry, and dark environment, segregated from oxidizing agents. Waste should be neutralized with dilute acetic acid before disposal via certified hazardous waste services .
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodological Answer :
- FT-IR : Identify nitro (–NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹, and amine (–NH₂) bends near 1600 cm⁻¹. Compare with reference spectra of nitroanilines .
- ¹H/¹³C NMR : The furylmethyl group’s protons (δ 6.2–7.4 ppm) and aromatic nitro protons (δ 8.0–8.5 ppm) can be resolved using DMSO-d₆. DEPT-135 distinguishes primary/secondary carbons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or furan moieties) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal diffraction data collected at 100 K (to reduce thermal motion) can be processed via SHELXL . Key steps:
- Structure Solution : Use SHELXD for phase determination if heavy atoms are absent; otherwise, employ SAD/MAD phasing.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding (e.g., amine–nitro interactions) can be analyzed using Olex2 or Mercury.
- Validation : Check R-factor convergence (<5%) and data-to-parameter ratios (>10:1). Compare torsion angles (e.g., furan–amine dihedral angles) with related structures in and .
Q. How can computational modeling predict the reactivity of the nitro and amine groups in different chemical environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential surfaces to identify nucleophilic (amine) and electrophilic (nitro) sites.
- Reactivity Studies : Simulate reactions (e.g., nitro reduction or furan ring substitution) using transition state theory. Compare activation energies with experimental data from similar compounds in .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?
- Methodological Answer :
- Hypothesis Testing : If NMR signals split unexpectedly, consider dynamic effects (e.g., hindered rotation of the furylmethyl group) or polymorphism. Variable-temperature NMR (25–60°C) can confirm rotational barriers .
- Cross-Validation : Compare experimental IR spectra with computational predictions (e.g., using VEDA software). If discrepancies persist, re-examine synthesis steps for byproducts (e.g., oxidation of the amine group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
